4-(Ethylsulphonyl)-2-nitrophenol
Description
4-(Ethylsulphonyl)-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Biological Activity
4-(Ethylsulphonyl)-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes both an ethylsulphonyl group and a nitro group attached to a phenolic ring. This combination potentially enhances its biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 217.22 g/mol
- Structure : The compound features a nitro group (-NO) at the ortho position relative to the hydroxyl group (-OH) on the phenol ring and an ethylsulphonyl group (-SOCH) at the para position.
Biological Activity
The biological activity of this compound has been investigated through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitrophenolic compounds are known to inhibit bacterial growth by interfering with cellular processes. The presence of the ethylsulphonyl group may further enhance this activity by increasing membrane permeability or altering metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Studies on structurally related compounds suggest that sulphonamide derivatives can inhibit carbonic anhydrase, which is critical for maintaining acid-base balance in organisms .
- Toxicity Studies : Toxicological assessments have shown that nitrophenols can exhibit acute toxicity in various biological models. The specific toxicity profile of this compound remains to be fully characterized but is expected to follow trends observed in similar compounds, such as irritation and cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study conducted on related nitrophenolic compounds demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study suggested that the introduction of an ethylsulphonyl group could enhance this effect due to increased lipophilicity and better interaction with bacterial membranes.
Study 2: Enzyme Inhibition
In a comparative analysis of various sulfonamide derivatives, it was found that modifications at the para position significantly affected enzyme inhibitory potency. The ethylsulphonyl substitution in this compound is hypothesized to improve binding affinity to target enzymes, although specific IC50 values for this compound are yet to be published.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Methylsulfonyl)-2-nitrophenol | Methylsulfonyl group | Moderate antibacterial activity |
4-Nitrophenol | Nitro group at para position | Well-studied; exhibits high toxicity |
4-Ethoxy-2-nitrophenol | Ethoxy group instead of sulfonyl | Lower antimicrobial activity |
The structural diversity among these compounds significantly influences their biological activities, with variations in functional groups leading to different reactivity profiles.
Properties
IUPAC Name |
4-ethylsulfonyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLLKMQYTWRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234044 | |
Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84996-11-2 | |
Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84996-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084996112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(ethylsulphonyl)-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2F7T9DFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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